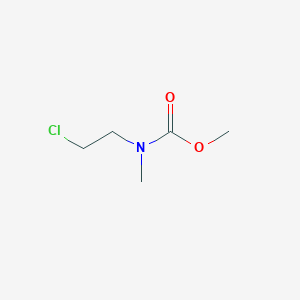
methyl N-(2-chloroethyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-chloroethyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Synthesis
- Chemical Synthesis and Properties : Early studies explored the physicochemical properties and synthesis pathways of compounds structurally related to methyl N-(2-chloroethyl)-N-methylcarbamate, contributing to the development of various derivatives for scientific research applications (Caspary & Kekwick, 1957); (Fahmy, Chiu, & Fukuto, 1974).
Agricultural Applications
- Pest Control and Fungicide Delivery : Research into the use of carbamate derivatives in agriculture for pest control and as a delivery mechanism for fungicides has shown significant promise. For instance, solid lipid nanoparticles and polymeric nanocapsules have been studied for their potential to enhance the delivery and effectiveness of fungicides in plants, offering a controlled release system that reduces environmental and human toxicity (Campos et al., 2015).
Analytical Chemistry and Chromatography
- Chromatographic Analysis : Advances in chromatographic techniques have been made using chloromethylphenylcarbamate derivatives of cellulose, demonstrating their utility as chiral stationary phases for separating enantiomers in pharmaceuticals (Chankvetadze, Yashima, & Okamoto, 1994).
Pharmaceutical Research
- Antitumor and Antifilarial Agents : Compounds structurally related to this compound have been investigated for their potential antitumor and antifilarial activities. Studies on derivatives like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate have indicated promising results against specific types of leukemia cells and filarial worms (Kumar et al., 1993).
Toxicity Studies
- Insecticide Toxicity and Mechanism : Research on the toxicity of various carbamate insecticides, including those with chloro and methyl substitutions, provides insights into their mechanism of action and environmental impact. These studies have been crucial in evaluating the safety and efficacy of carbamate insecticides for both agricultural and non-agricultural uses (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Wirkmechanismus
Target of Action
Methyl N-(2-chloroethyl)-N-methylcarbamate, similar to other nitrosoureas, primarily targets DNA . The compound binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its mechanism of action.
Mode of Action
The compound is an alkylating agent that forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . This alkylation prevents DNA synthesis and RNA transcription from the affected DNA , thereby inhibiting cell duplication .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. It induces DNA damage, which can lead to cell death . The compound’s ability to release nitric oxide (NO) may also play a role in its activity . NO release can affect various biochemical pathways, including those involved in cell signaling and apoptosis .
Pharmacokinetics
Nitrosoureas, in general, are known to cross the blood-brain barrier at therapeutically effective concentrations This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell duplication due to DNA damage . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s potential to induce DNA-DNA cross-links and its antineoplastic effectiveness are closely correlated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of oxygen, as some nitrosoureas are active even under hypoxic conditions The compound’s stability and efficacy may also be influenced by factors such as pH and temperature
Eigenschaften
IUPAC Name |
methyl N-(2-chloroethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAJAJIGMQFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
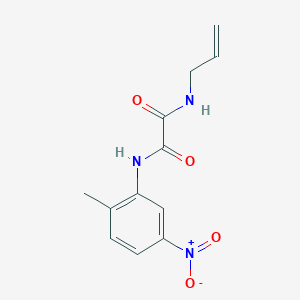
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)
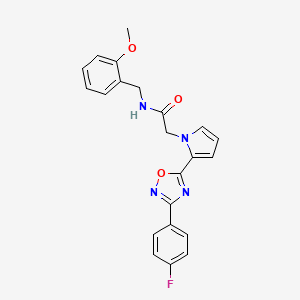
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)
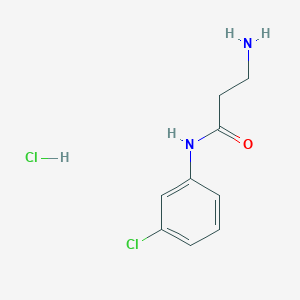
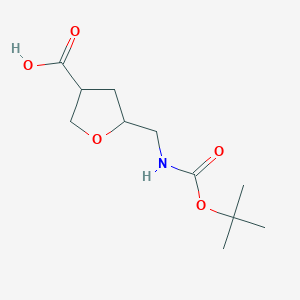
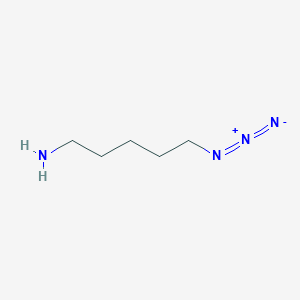
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)
